molecular formula C13H10N2OS B2479396 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone CAS No. 137382-47-9

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone

Cat. No. B2479396
M. Wt: 242.3
InChI Key: UZWUFHDMUPKKQP-UHFFFAOYSA-N
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Description



  • “4-(5-methyl-2-thienyl)-1(2H)-phthalazinone” is a heterocyclic compound with a fused phthalazinone core and a 5-methyl-2-thienyl substituent.

  • It belongs to the class of organic compounds known as phthalazinones.

  • The molecular formula is C₁₃H₈N₂OS.





  • Synthesis Analysis



    • The synthesis of this compound can involve various methods, including cyclization reactions or condensations.

    • Further details on specific synthetic routes would require a review of relevant literature.





  • Molecular Structure Analysis



    • The molecular structure consists of a phthalazinone ring system with a 5-methyl-2-thienyl substituent.

    • The exact arrangement of atoms and bond angles can be determined through spectroscopic techniques (such as NMR, IR, and mass spectrometry) and X-ray crystallography.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions, such as nucleophilic substitutions, electrophilic additions, or oxidative processes.

    • Specific reactions would depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Melting point: Approximately 161.5-166.5°C (literature value).

    • Solubility, stability, and other physical properties would require experimental characterization.




  • Scientific Research Applications

    Subheading Antimicrobial Properties of Phthalazinone Derivatives

    Derivatives of phthalazinone, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, have demonstrated notable antimicrobial properties. Specifically, these compounds have been active against various bacteria and fungi, with higher activity observed in derivatives containing a 1,3,4-thiadiazole ring against fungi and Bacillus subtilis (Önkol et al., 2008).

    Antifungal Applications

    Subheading Phthalazinone Derivatives as Antifungal Agents

    Polysubstituted phthalazinone derivatives have showcased significant antifungal activity against a range of pathogenic yeasts and fungi, including dermatophytes and Cryptococcus neoformans. These findings are crucial for developing novel antifungal analogues (Derita et al., 2013).

    Anticancer Applications

    Subheading Phthalazinone Derivatives in Cancer Treatment

    S-Glycosyl and S-alkyl derivatives of phthalazinone have shown promising results in vitro as anticancer agents. Specific compounds have been identified as active cytotoxic agents against different cancer cell lines, indicating the potential of phthalazinone derivatives in cancer therapy (Saad & Moustafa, 2011).

    Polymer Applications

    Subheading Phthalazinone in Polymer Synthesis

    Phthalazinone moieties have been incorporated into various polymeric structures, enhancing their properties. For instance, polymers containing phthalazinone units have demonstrated excellent thermal stability, improved solubility, and potential for use in advanced materials, including rigid-rod networks and aromatic poly(aryl amide)s (Yu et al., 2012), (Sun et al., 2007).

    Fluorescent Imaging Applications

    Subheading Phthalazinone Derivatives in Fluorescent Imaging

    Phthalazinone derivatives have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. Their utility in cell imaging and microscopic imaging of mouse brain slices indicates their significant potential in biomedical imaging applications (Yang et al., 2016).

    Safety And Hazards



    • Safety data should be obtained from reliable sources (such as MSDS or chemical databases).

    • Precautions should be taken when handling and storing the compound.




  • Future Directions



    • Investigate potential applications, such as its use in organic electronics, materials science, or medicinal chemistry.

    • Explore modifications to improve solubility, stability, or other properties.




    Please note that the detailed analysis would require reviewing relevant scientific literature, which is beyond the scope of this response. For accurate and comprehensive information, consult peer-reviewed research articles and chemical databases.


    properties

    IUPAC Name

    4-(5-methylthiophen-2-yl)-2H-phthalazin-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(16)15-14-12/h2-7H,1H3,(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UZWUFHDMUPKKQP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(S1)C2=NNC(=O)C3=CC=CC=C32
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H10N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    242.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(5-methyl-2-thienyl)-1(2H)-phthalazinone

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